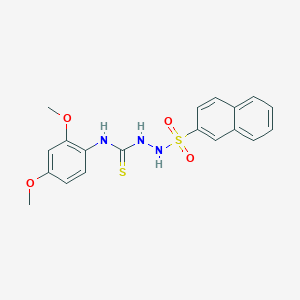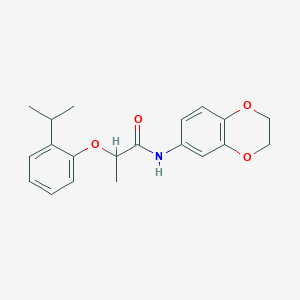![molecular formula C17H8Cl3N3O2S2 B4575558 (5E)-2-imino-3-(1,3-thiazol-2-yl)-5-{[5-(2,4,5-trichlorophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B4575558.png)
(5E)-2-imino-3-(1,3-thiazol-2-yl)-5-{[5-(2,4,5-trichlorophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one
Overview
Description
(5E)-2-imino-3-(1,3-thiazol-2-yl)-5-{[5-(2,4,5-trichlorophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one is a complex organic compound characterized by its unique structure, which includes a thiazolidinone ring, a thiazole ring, and a furan ring substituted with a trichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-imino-3-(1,3-thiazol-2-yl)-5-{[5-(2,4,5-trichlorophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Thiazolidinone Ring: The initial step involves the reaction of a thioamide with an α-haloketone to form the thiazolidinone ring.
Introduction of Thiazole Ring: The thiazole ring is introduced through a cyclization reaction involving a thioamide and a halogenated nitrile.
Formation of Furan Ring: The furan ring is synthesized via a Vilsmeier-Haack reaction, which involves the formylation of an aromatic compound followed by cyclization.
Final Coupling: The final step involves the coupling of the furan ring with the thiazolidinone-thiazole intermediate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated purification systems, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5E)-2-imino-3-(1,3-thiazol-2-yl)-5-{[5-(2,4,5-trichlorophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and furan rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation Products: Oxidized derivatives with additional oxygen functionalities.
Reduction Products: Reduced derivatives with hydrogenated functional groups.
Substitution Products: Substituted derivatives with new alkyl or acyl groups.
Scientific Research Applications
(5E)-2-imino-3-(1,3-thiazol-2-yl)-5-{[5-(2,4,5-trichlorophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.
Medicine: Studied for its potential as an anti-inflammatory and anticancer agent, with research focusing on its ability to inhibit specific enzymes and signaling pathways.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (5E)-2-imino-3-(1,3-thiazol-2-yl)-5-{[5-(2,4,5-trichlorophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as cyclooxygenase (COX) and matrix metalloproteinases (MMPs), inhibiting their activity and thereby reducing inflammation and tumor growth.
Pathways Involved: It interferes with signaling pathways such as the NF-κB and MAPK pathways, leading to the modulation of gene expression and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- (5E)-2-imino-3-(1,3-thiazol-2-yl)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one
- (5E)-2-imino-3-(1,3-thiazol-2-yl)-5-{[5-(2,4,5-trichlorophenyl)thiophene-2-yl]methylidene}-1,3-thiazolidin-4-one
- (5E)-2-imino-3-(1,3-thiazol-2-yl)-5-{[5-(2,4,5-trichlorophenyl)pyrrole-2-yl]methylidene}-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (5E)-2-imino-3-(1,3-thiazol-2-yl)-5-{[5-(2,4,5-trichlorophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one lies in its specific combination of functional groups and rings, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for various applications.
Properties
IUPAC Name |
(5E)-2-imino-3-(1,3-thiazol-2-yl)-5-[[5-(2,4,5-trichlorophenyl)furan-2-yl]methylidene]-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8Cl3N3O2S2/c18-10-7-12(20)11(19)6-9(10)13-2-1-8(25-13)5-14-15(24)23(16(21)27-14)17-22-3-4-26-17/h1-7,21H/b14-5+,21-16? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJIZJGLKOAUDT-ABPBCTAESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4Cl)Cl)Cl)SC2=N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=N1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=C(C=C4Cl)Cl)Cl)/SC2=N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8Cl3N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(butan-2-yl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]-4-fluorobenzamide](/img/structure/B4575478.png)
![2-(3-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide](/img/structure/B4575482.png)
METHANONE](/img/structure/B4575503.png)
![METHYL 2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETATE](/img/structure/B4575509.png)
![2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B4575515.png)
![ETHYL 4-{[5-(5-ETHYL-2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]CARBONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE](/img/structure/B4575530.png)
![2-({4-allyl-5-[(2-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-bromo-4,6-difluorophenyl)acetamide](/img/structure/B4575542.png)
![N-(3-chloro-4-methylphenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4575546.png)

![1-[1-(2,5-Dimethylphenyl)ethyl]-3-(4-ethoxyphenyl)thiourea](/img/structure/B4575569.png)
![3-chloro-N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B4575576.png)

![9-[2,2-bis(allyloxy)ethyl]-9H-carbazole](/img/structure/B4575594.png)
![4-[4-(2,3,5-trimethylphenoxy)butyl]morpholine](/img/structure/B4575595.png)
